A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-bromophenyl)quinazoline-4(3H)-thione
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-bromophenyl)quinazoline-4(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis and characterization of 2-(4-bromophenyl)quinazoline-4(3H)-thione, a heterocyclic compound of interest in medicinal chemistry. The quinazoline scaffold is a prominent feature in numerous biologically active molecules, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The introduction of a bromophenyl substituent at the 2-position and a thione group at the 4-position can significantly influence the compound's physicochemical properties and biological activity, making it a valuable target for drug discovery and development programs.
This document offers a detailed, field-proven protocol for the synthesis of this target molecule, elucidating the chemical principles behind the chosen methodology. Furthermore, it provides a comprehensive overview of the analytical techniques required to confirm the structure and purity of the synthesized compound, complete with expected data and interpretations.
I. Synthetic Strategy: A Two-Step Approach to 2-(4-bromophenyl)quinazoline-4(3H)-thione
The synthesis of 2-(4-bromophenyl)quinazoline-4(3H)-thione is most effectively achieved through a robust two-step process. This strategy involves the initial construction of the corresponding quinazolin-4(3H)-one precursor, followed by a thionation reaction to yield the desired product. This approach is favored for its reliability and the commercial availability of the starting materials.
Step 1: Synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one
The first step involves the condensation of anthranilic acid with 4-bromobenzoyl chloride to form an intermediate N-(4-bromobenzoyl)anthranilic acid, which then undergoes cyclization upon treatment with a dehydrating agent like acetic anhydride or by heating with formamide to yield 2-(4-bromophenyl)quinazolin-4(3H)-one. A more direct and efficient method, however, is the reaction of anthranilamide with 4-bromobenzaldehyde. For the purpose of this guide, we will focus on a well-established method starting from anthranilic acid.
Step 2: Thionation with Lawesson's Reagent
The crucial conversion of the carbonyl group at the 4-position to a thiocarbonyl group is accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). This reagent is a mild and effective thionating agent for a wide variety of carbonyl compounds, including amides and lactams, offering high yields and cleaner reactions compared to other reagents like phosphorus pentasulfide[1][3][4]. The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond[1].
II. Experimental Protocols
Protocol 1: Synthesis of 2-(4-bromophenyl)quinazolin-4(3H)-one
This protocol details the synthesis of the quinazolinone precursor.
Materials:
-
Anthranilic acid
-
4-Bromobenzoyl chloride
-
Pyridine
-
Anhydrous Toluene
-
Formamide
-
Ethanol
Procedure:
-
Acylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in anhydrous toluene. Add pyridine (1.2 equivalents) to the solution.
-
Slowly add 4-bromobenzoyl chloride (1.1 equivalents) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product, N-(4-bromobenzoyl)anthranilic acid, may precipitate. Filter the solid and wash with cold toluene.
-
Cyclization: To the crude N-(4-bromobenzoyl)anthranilic acid, add an excess of formamide.
-
Heat the mixture to 150-160 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
The solid precipitate of 2-(4-bromophenyl)quinazolin-4(3H)-one is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure white crystals.
Protocol 2: Synthesis of 2-(4-bromophenyl)quinazoline-4(3H)-thione
This protocol describes the thionation of the quinazolinone precursor.
Materials:
-
2-(4-bromophenyl)quinazolin-4(3H)-one
-
Lawesson's Reagent
-
Anhydrous Dioxane or Toluene
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-(4-bromophenyl)quinazolin-4(3H)-one (1 equivalent) in anhydrous dioxane or toluene.
-
Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the starting material[5].
-
After the reaction is complete, cool the mixture to room temperature and pour it into a cold saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(4-bromophenyl)quinazoline-4(3H)-thione as a solid.
III. Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 2-(4-bromophenyl)quinazoline-4(3H)-thione.
IV. Characterization of 2-(4-bromophenyl)quinazoline-4(3H)-thione
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Physical Properties
| Property | Expected Value |
| Appearance | Yellowish or off-white solid |
| Melting Point | Expected to be in the range of 200-250 °C (literature values for similar structures suggest this range) |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in other common organic solvents |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the precursor, 2-(4-bromophenyl)quinazolin-4(3H)-one, based on literature, and the anticipated changes upon thionation to form the final product.
| Technique | 2-(4-bromophenyl)quinazolin-4(3H)-one (Precursor)[6] | Expected for 2-(4-bromophenyl)quinazoline-4(3H)-thione (Final Product) |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 12.64 (s, 1H, NH), 8.22 – 8.06 (m, 3H, Ar-H), 7.89 – 7.82 (m, 1H, Ar-H), 7.76 (t, J = 9.0 Hz, 3H, Ar-H), 7.55 (t, J = 7.4 Hz, 1H, Ar-H) | The NH proton is expected to shift downfield to ~δ 13.7 ppm due to the thione tautomer. Aromatic protons will show similar splitting patterns with slight shifts. |
| ¹³C NMR (DMSO-d₆, 126 MHz) | δ 162.62 (C=O), 151.90, 149.02, 135.15, 132.35, 132.08, 130.26, 127.99, 127.26, 126.34, 125.71, 121.47 | The C=O signal at ~162 ppm will be absent. A new signal for the C=S carbon is expected to appear significantly downfield, typically in the range of δ 175-185 ppm. |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1680 (C=O stretch), ~1600 (C=N stretch) | The C=O stretch at ~1680 cm⁻¹ will disappear. A new band corresponding to the C=S stretch will appear, typically in the range of 1250-1020 cm⁻¹. The N-H and C=N stretches will still be present. |
| Mass Spec. (MS) | m/z: 301/303 [M+H]⁺ (due to Br isotopes) | m/z: 317/319 [M+H]⁺ (due to Br isotopes) |
Characterization Workflow
Caption: Workflow for the characterization of the final product.
V. Conclusion
This technical guide outlines a reliable and well-documented synthetic route for the preparation of 2-(4-bromophenyl)quinazoline-4(3H)-thione. The two-step synthesis, involving the formation of a quinazolinone intermediate followed by thionation with Lawesson's reagent, provides a practical approach for obtaining this target compound. The detailed characterization workflow and expected spectroscopic data serve as a valuable resource for researchers to verify the successful synthesis and purity of the final product. The methodologies and data presented herein are intended to support further research into the biological potential of this and related quinazoline derivatives in the field of drug discovery.
VI. References
-
2-Alkyl(aryl)-quinazolin-4(3H)-thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties. Taylor & Francis Online. [Link]
-
Studies on Quinazolines. Part III. Synthesis of Some Fused-Ring Cationic and Mesoionic Derivatives of the 1,3-Thiazolo[3,2-c]quinazoline Ring System. De Gruyter. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]
-
Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. [Link]
-
Quinazoline-4-thiones: formation and reaction with hydrazine hydrate. LMA leidykla. [Link]
-
Quinazoline-4-thiones: Formation and reaction with hydrazine hydrate. ResearchGate. [Link]
-
Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione's and[5][7][8]Triazolo[1,5-c]quinazoline-2-thione's Thioderivatives. ResearchGate. [Link]
-
Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation of 2-Aminobenzamides with Phenylacetones for the Synthesis of Quinazolin-4(3H)-ones". [Link]
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]
-
2-Alkyl(Aryl)-Quinazolin-4(3H)-Thiones, 2-R-(Quinazolin-4(3H)-ylthio)carboxylic Acids And Amides. Synthesis, Molecular Docking, Antimicrobial and Anticancer Properties. ResearchGate. [Link]
-
Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. ResearchGate. [Link]
-
Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. [Link]
-
Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. National Center for Biotechnology Information. [Link]
-
Synthetic pathways to prepare quinazoline-4-thio derivatives (20). ResearchGate. [Link]
-
Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. [Link]
-
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]
-
13C NMR spectra of 2-(2-bromophenyl)quinazolin-4(3H)-one (3h). ResearchGate. [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. [Link]
Sources
- 1. Lawesson's Reagent [organic-chemistry.org]
- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lmaleidykla.lt [lmaleidykla.lt]
- 5. tandfonline.com [tandfonline.com]
- 6. rsc.org [rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
